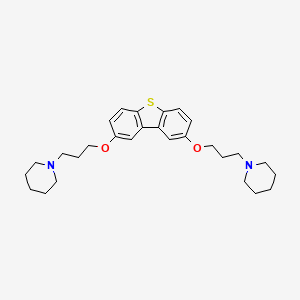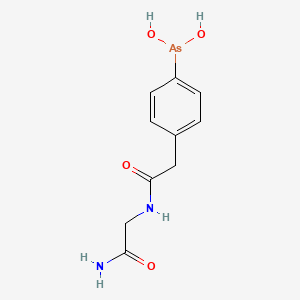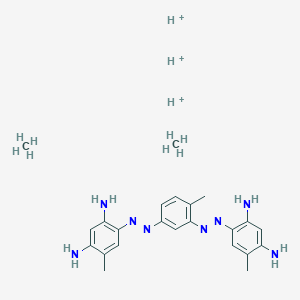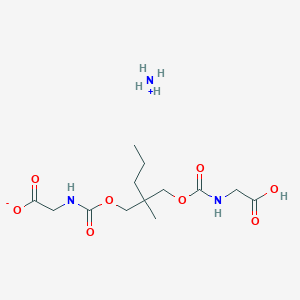
Trachelanthamidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trachelanthamidic acid is a compound with the molecular formula C8H13NO2 It is a derivative of pyrrolizine and is known for its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trachelanthamidic acid typically involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid. The reaction conditions include filtering the hydrogenation solution to remove the catalyst, distilling until the reaction solution is cured, heating, and baking to perform transformation. The reaction solution is then dissolved in water, neutralized with acid, and subjected to salification using p-toluenesulfonic acid. The final product is obtained through crystallization, cooling, filtering, washing, and drying .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency and purity. The process involves the use of advanced filtration and crystallization techniques to meet pharmacopeia standards.
化学反応の分析
Types of Reactions: Trachelanthamidic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques, typically in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Trachelanthamidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of trachelanthamidic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence redox signaling pathways and inhibit certain proteolytic activities .
類似化合物との比較
Tranexamic Acid: A synthetic derivative of lysine used as an antifibrinolytic agent.
Aminocaproic Acid: Another antifibrinolytic agent with similar properties but less potent than tranexamic acid.
Uniqueness: Trachelanthamidic acid stands out due to its unique structural properties and potential applications in various fields. Unlike tranexamic acid and aminocaproic acid, which are primarily used for their antifibrinolytic properties, this compound has broader applications in chemistry, biology, and medicine.
特性
CAS番号 |
526-66-9 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1 |
InChIキー |
BZYGCNOHXFJSTG-RQJHMYQMSA-N |
異性体SMILES |
C1C[C@H]2[C@@H](CCN2C1)C(=O)O |
正規SMILES |
C1CC2C(CCN2C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


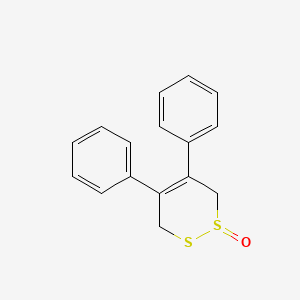
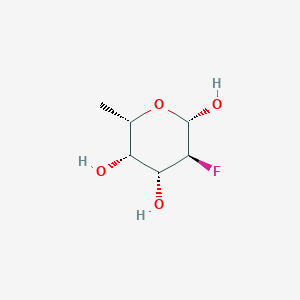

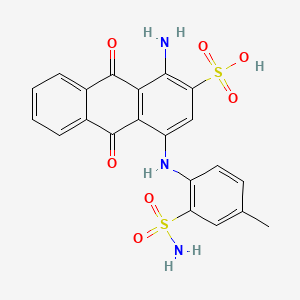

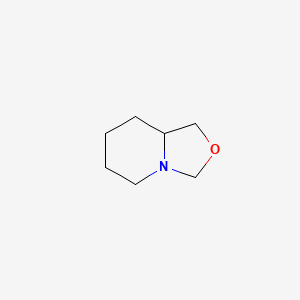
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
